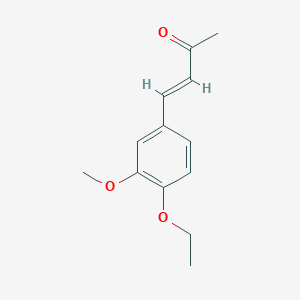

4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

943596-70-1 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

(E)-4-(4-ethoxy-3-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C13H16O3/c1-4-16-12-8-7-11(6-5-10(2)14)9-13(12)15-3/h5-9H,4H2,1-3H3/b6-5+ |

InChI Key |

RQAGBDMSRFJMFA-AATRIKPKSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)C)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one and its Direct Analogues

The synthesis of this compound, a derivative of the chalcone (B49325) family, is primarily achieved through the condensation of 4-ethoxy-3-methoxybenzaldehyde (B93258) (ethylvanillin) with acetone. The methodologies employed for this and similar structures range from traditional condensation reactions to modern catalytic and green chemistry approaches.

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of α,β-unsaturated ketones. wikipedia.org It involves the cross-aldol condensation between an aromatic aldehyde lacking α-hydrogens, such as ethylvanillin, and a ketone with α-hydrogens, like acetone, typically under basic or acidic catalysis. wikipedia.orgnih.gov

The reaction proceeds in two main steps: a nucleophilic addition to form a β-hydroxy ketone intermediate, followed by a dehydration (elimination) step to yield the final α,β-unsaturated ketone. jocpr.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, quantitative yields have been reported in solvent-free conditions using sodium hydroxide (B78521) as the base. wikipedia.org Microwave-assisted Claisen-Schmidt condensation has also been employed to synthesize the direct analogue (E)-4-(4-methoxyphenyl)but-3-en-2-one, demonstrating that specific reaction conditions can drive the formation of the desired product with high efficiency. researchgate.net

Table 1: Selected Conditions for Claisen-Schmidt Condensation of Aromatic Aldehydes with Ketones

| Aldehyde | Ketone | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Anisaldehyde | Acetone | Sodium tungstate (B81510), ethanol (B145695), 25°C, 24h | 96% | nih.gov |

| 4-Methoxybenzaldehyde | Acetone | NaOH, Microwave (600W), 20 min | 67.3% | researchgate.net |

| Substituted Benzaldehydes | Acetone | Choline (B1196258) hydroxide, Water, rt | High | acs.org |

The synthesis of the specific precursor, 4-ethoxy-3-methoxybenzaldehyde, requires the alkylation of the phenolic hydroxyl group of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This transformation is a critical step in preparing the starting material for the subsequent condensation reaction. Vanillin's structure, containing hydroxyl, aldehyde, and methoxy (B1213986) groups, makes it a versatile building block derivable from lignin. researchgate.net

The O-alkylation is typically achieved by reacting vanillin with an ethylating agent, such as ethyl iodide or bromoethane, in the presence of a base. The use of potassium carbonate (K2CO3) as the base and potassium iodide (KI) as a catalyst in a solvent like dimethylformamide (DMF) has been shown to significantly improve reaction yields for similar phenolic alkylations. researchgate.net This method allows for the selective ethylation of the hydroxyl group, paving the way for the synthesis of the target enone.

Olefin metathesis has emerged as a powerful tool for forming carbon-carbon double bonds and is particularly useful for derivatizing complex molecules. nih.govharvard.edu While not a primary route to this compound itself, it offers a versatile strategy for modifying related structures or creating novel derivatives.

Cross-metathesis, for example, can be used to synthesize hybrid molecules by reacting two different olefin-containing precursors. mdpi.com A relevant example is the synthesis of a hybrid molecule from eugenol (B1671780) (a compound structurally related to vanillin) and a chalcone derivative using a Grubbs II catalyst. mdpi.comresearchgate.net This reaction demonstrates the wide functional group tolerance of metathesis catalysts, making it an ideal method for creating complex derivatives from natural products without the need for protecting groups. mdpi.com Such a strategy could be envisioned for derivatizing analogues of the title compound that possess a terminal olefin.

A variety of catalytic systems have been developed to improve the synthesis of α,β-unsaturated ketones. To enhance the yield of monocondensation products in Claisen-Schmidt reactions and avoid the formation of diarylidene ketone by-products, specific catalysts have been explored. Sodium tungstate in ethanol has been identified as an effective catalyst for the reaction between anisaldehyde and acetone, yielding the monocondensation product in high yield at room temperature. nih.gov

Visible-light-promoted organocatalytic aerobic oxidation represents another modern approach, allowing for the synthesis of α,β-unsaturated ketones from their corresponding silyl (B83357) enol ethers using a cheap organic dye as a photosensitizer. rsc.org Furthermore, microwave-assisted synthesis provides a method for rapid and efficient reactions, as demonstrated in the Claisen-Schmidt condensation to produce (E)-4-(4-methoxyphenyl)but-3-en-2-one. researchgate.net

The application of green chemistry principles to the synthesis of α,β-unsaturated ketones aims to reduce environmental impact by using safer solvents, minimizing waste, and employing efficient catalytic systems. A significant advancement is the use of water as a reaction medium for the Claisen-Schmidt condensation, catalyzed by choline hydroxide, an inexpensive and green catalyst. acs.org This method works well for a range of substituted aromatic aldehydes and allows for product isolation without chromatographic separation. acs.org

Heterogeneous catalysts, such as Cs-exchanged zeolites, have been studied for Knoevenagel condensations to produce α,β-unsaturated carbonyl compounds. researchgate.netscielo.br These catalysts offer advantages like reduced corrosion risk, easier separation and recovery, and reusability. researchgate.net Additionally, the development of synthetic routes using emerging green solvents like cyclopentyl methyl ether (CPME) further contributes to more eco-friendly procedures for producing derivatives from α,β-unsaturated ketones. rsc.org

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dominated by the α,β-unsaturated ketone functional group. This moiety contains two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity makes it a valuable substrate for a variety of chemical transformations.

The enone system is an excellent Michael acceptor, making the β-position susceptible to nucleophilic attack by organometallic reagents like cuprates. youtube.com This reaction is a powerful method for carbon-carbon bond formation at the β-position.

Furthermore, α,β-unsaturated ketones are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov For example, reaction with hydrazine (B178648) can yield substituted pyrazoles, which are known for a broad spectrum of biological activities. They can also be elaborated into diazepines, which have applications related to the central nervous system. nih.gov The reactivity of the enone system thus provides a gateway to a diverse range of more complex molecular architectures.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating substituents: an ethoxy group (-OEt) at position 4 and a methoxy group (-OMe) at position 3. wikipedia.org Both are classified as activating groups that increase the rate of reaction compared to unsubstituted benzene (B151609). wikipedia.org They achieve this by donating electron density to the aromatic pi system through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. wikipedia.org

These substituents also direct the regioselectivity of the substitution. Alkoxy groups are strong ortho, para-directors. wikipedia.org In this molecule, the positions ortho and para to the ethoxy group are positions 3 and 5, and position 6 respectively (position 1 is where the butenone chain is attached). The positions ortho and para to the methoxy group are positions 2 and 4, and position 5.

Given the substitution pattern:

Position 5: This position is ortho to the ethoxy group and meta to the methoxy group.

Position 2: This position is ortho to the methoxy group and meta to the ethoxy group.

Position 6: This position is ortho to the ethoxy group.

The directing effects of the two groups are cooperative, strongly favoring substitution at positions 2 and 6. Steric hindrance from the adjacent butenone chain might influence the relative yields of substitution at these positions. Typical electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield a mixture of 2- and 6-substituted products.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitro-4-ethoxy-5-methoxyphenyl)but-3-en-2-one and 4-(6-Nitro-4-ethoxy-3-methoxyphenyl)but-3-en-2-one |

| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-4-ethoxy-5-methoxyphenyl)but-3-en-2-one and 4-(6-Bromo-4-ethoxy-3-methoxyphenyl)but-3-en-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(2-Acyl-4-ethoxy-5-methoxyphenyl)but-3-en-2-one and 4-(6-Acyl-4-ethoxy-3-methoxyphenyl)but-3-en-2-one |

Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The butenone moiety in this compound is an α,β-unsaturated carbonyl system, which possesses two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). libretexts.org This allows for two primary modes of nucleophilic attack: direct 1,2-addition to the carbonyl group or 1,4-conjugate addition (also known as the Michael reaction). libretexts.orgwikipedia.org

The course of the reaction is largely determined by the nature of the nucleophile. libretexts.org

1,2-Addition: Hard, strongly basic nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the more polarized carbonyl carbon in an irreversible, kinetically controlled manner. libretexts.orgmasterorganicchemistry.com This results in the formation of a tertiary alcohol after protonation.

1,4-Conjugate Addition: Softer, less basic nucleophiles, such as enolates, amines, thiols, and cyanides, typically favor the thermodynamically controlled 1,4-addition pathway. libretexts.orgwikipedia.org The initial attack occurs at the β-carbon, leading to the formation of an enolate intermediate, which then tautomerizes to the more stable keto form upon workup. wikipedia.org For instance, the reaction with secondary amines yields 3-aminocarbonyl compounds. wikipedia.org Similarly, the addition of 1,2,4-triazole (B32235) to a related chalcone proceeds via a Michael addition. mdpi.com

| Nucleophile Type | Example | Addition Type | Product Structure |

|---|---|---|---|

| Hard Nucleophile | CH₃MgBr (Grignard Reagent) | 1,2-Addition | Tertiary Alcohol |

| Soft Nucleophile | R₂NH (Secondary Amine) | 1,4-Addition (aza-Michael) | β-Amino Ketone |

| Soft Nucleophile | RSH (Thiol) | 1,4-Addition (thia-Michael) | β-Thio Ketone |

| Soft Nucleophile | NaCN (Cyanide) | 1,4-Addition | β-Cyano Ketone |

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The α,β-unsaturated ketone framework of this compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. nih.gov These reactions often involve bifunctional reagents that react with both electrophilic centers of the butenone system.

Pyrazolines: A prominent example is the synthesis of pyrazolines. The reaction of α,β-unsaturated ketones with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) is a well-established method for constructing the pyrazoline ring system. nih.gov The reaction proceeds via an initial Michael addition of one nitrogen atom of the hydrazine to the β-carbon, followed by an intramolecular cyclization through the attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the stable pyrazoline scaffold. semanticscholar.org

Triazoles: The synthesis of triazole rings from this precursor is more complex and typically involves multi-step pathways or different starting materials. researchgate.net However, the butenone can be a building block. For example, derivatives of 1,2,4-triazoles have been synthesized by the acylation of thiosemicarbazide (B42300) followed by cyclization. nih.gov While not a direct cyclization of the butenone itself, its structural motifs are found in precursors for such heterocycles.

| Reagent | Resulting Heterocycle | General Reaction Pathway |

|---|---|---|

| Hydrazine Hydrate (H₂NNH₂·H₂O) | Pyrazoline | Nucleophilic addition followed by intramolecular cyclization and dehydration. |

| Substituted Hydrazines (e.g., Phenylhydrazine) | N-Substituted Pyrazoline | Similar to reaction with hydrazine, leading to N-aryl or N-alkyl pyrazolines. |

Oxidation and Reduction Pathways of the Butenone Moiety

The butenone moiety contains two key functional groups susceptible to oxidation and reduction: the carbon-carbon double bond and the carbonyl group.

Reduction Pathways: The selective reduction of either the alkene or the ketone is possible depending on the choice of reagents.

Reduction of the Carbonyl Group: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce the ketone to a secondary alcohol, yielding 4-(4-ethoxy-3-methoxyphenyl)but-3-en-2-ol. An unexpected formation of a triazolone from a related thioketone intermediate occurred during a reduction with sodium borohydride, highlighting the potential for complex rearrangements. researchgate.net

Reduction of the Alkene: Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) can reduce the carbon-carbon double bond. Depending on the reaction conditions, this can occur selectively or in conjunction with the reduction of the carbonyl group, potentially leading to 4-(4-ethoxy-3-methoxyphenyl)butan-2-one (B13605751) or 4-(4-ethoxy-3-methoxyphenyl)butan-2-ol.

Oxidation Pathways: The alkene is the primary site for oxidation.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This would yield an oxiranyl ketone derivative.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, can cleave the double bond. This would break the molecule into two fragments: vanillin ethanoate (or a related derivative) and a two-carbon fragment. Potassium permanganate (B83412) (KMnO₄) under harsh conditions can also achieve this cleavage.

| Transformation | Reagent(s) | Functional Group Targeted | Product Type |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Ketone (C=O) | Allylic Alcohol |

| Reduction | H₂, Pd/C | Alkene (C=C) | Saturated Ketone |

| Oxidation | m-CPBA | Alkene (C=C) | Epoxide |

| Oxidation | 1. O₃; 2. Me₂S | Alkene (C=C) | Aldehyde and Ketone (Cleavage Products) |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Advanced One-Dimensional (¹H, ¹³C) NMR Techniques for Functional Group and Connectivity Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental insights into the molecule's structure. While specific spectral data for this compound is not widely published, a detailed analysis can be inferred from closely related analogs such as (E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and 4-(4'-methoxyphenyl)-3-buten-2-one. blogspot.combiointerfaceresearch.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals for this compound include:

Ethyl Group (-OCH₂CH₃): A triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons are characteristic of the ethoxy group.

Methoxyl Group (-OCH₃): A sharp singlet corresponding to the three methoxy (B1213986) protons. blogspot.com

Acetyl Group (-COCH₃): A singlet for the methyl protons adjacent to the carbonyl group. blogspot.com

Vinylic Protons (-CH=CH-): Two doublets are expected for the α and β protons of the enone system. The large coupling constant (typically around 15.6 Hz) between these protons confirms the trans configuration of the double bond. biointerfaceresearch.com

Aromatic Protons: Signals in the aromatic region corresponding to the three protons on the substituted benzene (B151609) ring. Their specific chemical shifts and splitting patterns (multiplicities) depend on their position relative to the ethoxy and methoxy substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For chalcones, the carbonyl carbon (C=O) is typically observed as a less intense peak in the downfield region of the spectrum, often around 187.5 ppm. biointerfaceresearch.com The α and β carbons of the enone system give characteristic signals, as do the carbons of the aromatic ring and the ethoxy and methoxy substituents. biointerfaceresearch.com

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COCH₃ | ~2.35 (s) | ~27.0 |

| -OCH₃ | ~3.83 (s) | ~56.0 |

| -OCH₂CH₃ | ~1.45 (t) | ~15.0 |

| -OCH₂CH₃ | ~4.10 (q) | ~64.0 |

| α-CH (vinylic) | ~6.60 (d, J≈15.6 Hz) | ~125.0 |

| β-CH (vinylic) | ~7.50 (d, J≈15.6 Hz) | ~144.0 |

| Aromatic CH | ~6.90 - 7.20 (m) | ~110.0 - 123.0 |

| Aromatic C (quaternary) | - | ~127.0 - 152.0 |

| C=O | - | ~197.0 |

Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR for Elucidating Complex Molecular Architectures

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule. preprints.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between the vinylic α and β protons, between the methylene and methyl protons of the ethoxy group, and between adjacent aromatic protons. blogspot.comrsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JC-H). It allows for the unambiguous assignment of carbon signals based on their attached, and usually pre-assigned, protons. preprints.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. A key NOESY correlation would be expected between the β-vinylic proton and the ortho-protons on the aromatic ring, providing further evidence for the molecule's conformation. preprints.org

Solid-State NMR Applications for Molecular Conformation in Crystalline Forms

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers unique insights into the structure and conformation of molecules in their crystalline form. rsc.org For chalcones, which are often crystalline solids, ssNMR can be used to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra, allowing for their identification and characterization.

Determine Molecular Conformation: ssNMR can precisely measure internuclear distances and torsion angles in the solid state. This is highly valuable for understanding how the molecule packs in a crystal lattice. Studies on similar compounds show that the dihedral angle between the benzene ring and the enone group is a key conformational parameter that influences crystal packing. nih.gov

Probe Intermolecular Interactions: Techniques like ¹H-¹H double-quantum (DQ) correlation experiments can probe hydrogen bonding and other intermolecular interactions that dictate the supramolecular structure. rsc.org

Vibrational Spectroscopy for Molecular Dynamics and Intermolecular Interactions

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide complementary information to NMR.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. vscht.cz Chalcones exhibit several characteristic IR absorption bands.

The key vibrational frequencies for this compound are assigned based on established data for chalcone derivatives. biointerfaceresearch.comrsc.org The conjugation of the carbonyl group with the carbon-carbon double bond and the aromatic ring shifts the C=O stretching frequency to a lower wavenumber compared to saturated ketones. vscht.cz

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3080 - 3000 | C-H stretch (aromatic & vinylic) | Stretching of C-H bonds on the benzene ring and C=C double bond. |

| ~2980 - 2850 | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of C-H bonds in ethoxy and methoxy groups. |

| ~1650 - 1685 | C=O stretch (carbonyl) | Characteristic stretching of the conjugated ketone group. |

| ~1580 - 1600 | C=C stretch (vinylic) | Stretching of the α,β-unsaturated carbon-carbon double bond. |

| ~1510, ~1450 | C=C stretch (aromatic) | Stretching vibrations within the benzene ring. |

| ~1260 | C-O-C stretch (aryl-alkyl ether) | Asymmetric stretching of the ether linkages (methoxy and ethoxy). |

| ~1030 | C-O-C stretch (alkyl ether) | Symmetric stretching of the ether linkages. |

| ~980 | =C-H bend (trans-vinylic) | Out-of-plane bending (wag) of hydrogens on the trans double bond. |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light and is particularly sensitive to vibrations that involve a change in molecular polarizability. For molecules with a high degree of conjugation and aromaticity like chalcones, FT-Raman provides strong, well-resolved signals for the skeletal vibrations. researchgate.net

Key features in the FT-Raman spectrum of this compound would include:

Strong C=C Stretching Bands: The vinylic and aromatic C=C stretching modes, typically appearing between 1570 cm⁻¹ and 1610 cm⁻¹, are usually very intense in the Raman spectrum due to the polarizable π-electron system.

Symmetric Vibrations: Vibrations that are symmetric in nature, such as the symmetric breathing mode of the benzene ring, often give rise to strong Raman signals whereas they may be weak in the IR spectrum.

C-O-C Ether Vibrations: The ether linkages also produce characteristic bands that can be observed and assigned.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the exact molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, various mass spectrometric techniques provide complementary information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₆O₃), the theoretical exact mass is 220.1099 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition.

The fragmentation of α,β-unsaturated aromatic ketones under mass spectrometry conditions often involves characteristic pathways. For protonated chalcones, three major fragmentation reactions are typically observed: the loss of a benzene from either end of the molecule and the elimination of a styrene. nih.govacs.org Given the presence of electron-donating ethoxy and methoxy groups on one of the phenyl rings, fragmentation is likely to favor the formation of a stable benzoyl cation. nih.govacs.org Furthermore, methoxy-substituted chalcones are known to produce strong fragment ions corresponding to the loss of a methyl radical ([M-CH₃]⁺). fabad.org.trnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique for separating and identifying components within a mixture, making it ideal for assessing the purity of a synthesized compound. In a typical analysis of this compound, the sample would be vaporized and passed through a GC column, which separates it from any starting materials, byproducts, or solvents. The separated components then enter the mass spectrometer for identification.

The fragmentation pattern of aromatic ketones in GC-MS often involves α-cleavage. whitman.eduwhitman.edu A primary fragmentation would be the cleavage of the bond between the carbonyl group and the butene chain, leading to the formation of the stable 4-ethoxy-3-methoxyphenylacylium ion. whitman.edu This would be followed by the subsequent loss of a carbon monoxide (CO) molecule to form a 4-ethoxy-3-methoxyphenyl cation. whitman.edu The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by isolating a specific parent ion and subjecting it to a second stage of fragmentation, which helps in confirming the structure and quantifying the compound even in complex matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. When analyzing chalcones like this compound, ESI-MS can be performed in both positive and negative ion modes. whitman.edu In positive ion mode, the protonated molecule [M+H]⁺ would be observed. However, chalcones are also prone to forming sodium adducts [M+Na]⁺, which can be useful for confirming the molecular weight. whitman.edu

Analysis in the negative ion mode can also be effective, often yielding the deprotonated molecule [M-H]⁻, which can provide a clear indication of the molecular weight without the complication of multiple adducts. whitman.edusemanticscholar.org ESI coupled with tandem MS (ESI-MS/MS) allows for detailed structural analysis through collision-induced dissociation (CID), revealing fragmentation patterns similar to those observed in other mass spectrometry techniques, such as the characteristic losses of small neutral molecules and radicals. fabad.org.tr

X-ray Crystallography for Detailed Three-Dimensional Structure and Crystal Packing Analysis

While a specific crystal structure for this compound is not publicly available, extensive data exists for closely related analogs, which allows for a detailed prediction of its three-dimensional structure and intermolecular interactions. The crystal structures of (E)-4-(4-ethoxyphenyl)but-3-en-2-one, (E)-4-(4-methoxyphenyl)but-3-en-2-one, and (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one provide a strong basis for this analysis. researchgate.netbiointerfaceresearch.comresearchgate.net

These analogous structures consistently show that the molecule is nearly planar. researchgate.netbiointerfaceresearch.comresearchgate.net This planarity arises from the extensive conjugation across the phenyl ring, the vinyl group, and the carbonyl group. The dihedral angle, which is the angle between the plane of the benzene ring and the plane of the but-3-en-2-one (B6265698) group, is typically very small in these compounds, often less than 6 degrees. researchgate.netbiointerfaceresearch.comresearchgate.net For example, in (E)-4-(4-ethoxyphenyl)but-3-en-2-one, this angle is approximately 5.03°. researchgate.net This near-coplanarity maximizes the overlap of p-orbitals, which is energetically favorable.

The crystal packing of these chalcone analogs is often dominated by weak intermolecular interactions, such as C—H···O hydrogen bonds. researchgate.netbiointerfaceresearch.com These interactions link adjacent molecules, frequently forming chains or dimeric structures. In the case of (E)-4-(4-ethoxyphenyl)but-3-en-2-one, molecules are linked by pairs of C—H···O hydrogen bonds, creating inversion dimers. researchgate.net It is highly probable that this compound would adopt a similar planar conformation and engage in comparable intermolecular hydrogen bonding to form stable crystal lattice structures.

| Parameter | (E)-4-(4-Ethoxyphenyl)but-3-en-2-one researchgate.net | (E)-4-(4-Methoxyphenyl)but-3-en-2-one biointerfaceresearch.com | (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one researchgate.net |

|---|---|---|---|

| Formula | C₁₂H₁₄O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₃ |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | P2₁/c |

| a (Å) | 5.7634 | 10.1623 | 9.602 |

| b (Å) | 8.2218 | 13.292 | 7.780 |

| c (Å) | 12.0915 | 6.6488 | 13.478 |

| β (°) | 102.540 | 98.486 | 97.466 |

| Volume (ų) | 528.03 | 888.3 | 998.2 |

| Dihedral Angle (°) | 5.03 | 4.04 | 5.34 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For compounds with extensive conjugated systems, like this compound, this technique is particularly informative.

Chalcones typically exhibit two major absorption bands in their UV-Vis spectra. fabad.org.tr Band I, which appears at a longer wavelength (typically between 340 and 390 nm), is attributed to a π → π* electronic transition involving the entire conjugated system, from the substituted phenyl ring through the enone moiety. fabad.org.tr Band II is observed at a shorter wavelength (usually 220–270 nm) and corresponds to a π → π* transition primarily associated with the benzoyl portion of the molecule. fabad.org.tr The presence of auxochromic groups, such as the ethoxy and methoxy substituents on the phenyl ring, can cause a bathochromic (red) shift in these absorption maxima. These electron-donating groups extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on various substituted chalcones have shown that those with methoxy groups tend to have their main absorption peak (Band I) in the 340–360 nm range. semanticscholar.org A less intense n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed, often appearing as a shoulder on the longer wavelength side of the main absorption band. biointerfaceresearch.com The exact λmax values for this compound would confirm the extent of its conjugation and the electronic influence of its substituents.

| Compound Type | Typical Band I (π → π) λmax (nm) fabad.org.trsemanticscholar.org | Typical Band II (π → π) λmax (nm) fabad.org.tr |

|---|---|---|

| General Chalcones | 340 - 390 | 220 - 270 |

| 4-Methoxy Substituted Chalcones | 340 - 360 | - |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311G basis set, have been instrumental in optimizing its geometry and exploring its electronic characteristics. nih.govniscpr.res.in

Geometry Optimization and Conformational Stability Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For chalcone (B49325) derivatives like this compound, these calculations predict a structure that is nearly planar. This planarity is essential for the delocalization of π-electrons across the molecule, which contributes significantly to its stability.

Experimental crystallographic data for the closely related compound, (E)-4-(4-Ethoxyphenyl)but-3-en-2-one, provides a valuable reference for the theoretical model. researchgate.net In this analogue, the benzene (B151609) ring is only slightly twisted relative to the central but-3-en-2-one (B6265698) group, with a dihedral angle of 5.03°. researchgate.net Similarly, the ethoxy group is nearly coplanar with the benzene ring, showing a dihedral angle of 5.37°. researchgate.net DFT-optimized geometries for chalcones are generally in excellent agreement with such experimental X-ray diffraction data, confirming the reliability of the computational approach. niscpr.res.in The stability of this planar conformation is attributed to the extensive conjugation between the aromatic ring and the α,β-unsaturated ketone system.

Table 1: Selected Geometric Parameters for a Chalcone Analogue

| Parameter | Value |

|---|---|

| Benzene Ring to Butenone Dihedral Angle | 5.03° |

| Benzene Ring to Ethoxy Group Dihedral Angle | 5.37° |

Data derived from the crystallographic study of (E)-4-(4-Ethoxyphenyl)but-3-en-2-one. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

For chalcone derivatives, DFT calculations consistently show that the HOMO is primarily localized on the substituted phenyl ring (the ethoxy-methoxyphenyl group in this case), which acts as the electron-donating portion of the molecule. Conversely, the LUMO is typically distributed across the α,β-unsaturated carbonyl system and the second aromatic ring (if present). nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. nih.gov For chalcones, the ΔE values calculated by DFT methods typically fall in a range that indicates a stable yet reactive molecule capable of engaging in various chemical transformations. niscpr.res.in

Table 2: Representative Frontier Molecular Orbital Energies for a Chalcone Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.29 |

| LUMO | -2.54 |

| Energy Gap (ΔE) | 3.75 |

Illustrative data based on DFT calculations for a similar chalcone derivative. niscpr.res.in

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis through DFT is an essential tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the molecule's vibrational modes, researchers can make precise assignments to the peaks observed in experimental spectra. researchgate.netclinicsearchonline.org

For this compound, key vibrational modes include the stretching of the carbonyl group (C=O), the olefinic double bond (C=C), and the aromatic ring vibrations. The calculated frequencies for these modes in similar chalcone structures show good correlation with experimental data, typically with a consistent scaling factor applied to the computational results to account for anharmonicity.

Table 3: Characteristic Vibrational Frequencies for Chalcone Scaffolds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | ~1650 - 1680 |

| Olefinic (C=C) Stretch | ~1580 - 1620 |

| Aromatic Ring (C=C) Stretch | ~1450 - 1600 |

Data compiled from DFT studies on various chalcone derivatives. researchgate.netclinicsearchonline.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer occurring within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. researchgate.net

For chalcones, MEP maps consistently highlight specific reactive regions. nih.govresearchgate.net

Negative Potential: The region of most negative electrostatic potential (typically colored red or yellow) is concentrated around the oxygen atom of the carbonyl group. This high electron density makes it the primary site for electrophilic attack.

Positive Potential: Regions of positive electrostatic potential (colored blue) are generally found around the hydrogen atoms of the aromatic ring and the vinyl group, indicating these are potential sites for nucleophilic attack.

The MEP map for this compound would therefore clearly identify the carbonyl oxygen as a center of nucleophilicity, crucial for understanding its reaction mechanisms.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While specific docking studies for this compound are not extensively documented, numerous studies on structurally similar chalcones have demonstrated their ability to bind to a wide range of biological targets. nih.govacs.orgsemanticscholar.org These studies reveal common binding patterns for chalcone derivatives. The ligand typically orients itself within the active site of the protein to maximize favorable interactions.

The binding is often stabilized by:

Hydrogen Bonds: The carbonyl oxygen atom frequently acts as a hydrogen bond acceptor, forming strong interactions with amino acid residues like arginine, serine, or lysine (B10760008) in the protein's active site.

Hydrophobic Interactions: The aromatic rings of the chalcone structure engage in π-π stacking or other hydrophobic interactions with nonpolar residues such as phenylalanine, tyrosine, or leucine.

The strength of the interaction is quantified by a docking score or binding free energy, with more negative values indicating a more stable and favorable interaction. semanticscholar.org Docking studies on chalcone analogues against targets like the estrogen receptor have shown strong binding affinities, suggesting their potential as modulators of these biological pathways. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

Extensive literature searches did not yield specific studies on the molecular dynamics (MD) simulations of this compound. Consequently, there is no available data detailing the dynamic behavior of this compound or the stability of its potential complexes based on MD simulations. This indicates a research gap in the computational analysis of the conformational dynamics and interaction stability of this particular molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Biological Activity

Similarly, a thorough review of scientific databases and literature reveals a lack of specific Quantitative Structure-Activity Relationship (QSAR) models for this compound. While QSAR studies are common for the broader class of chalcones and their derivatives to predict biological activities, no models have been specifically developed or reported for this compound. Therefore, there are no predictive models or data tables available to detail its structure-activity relationships.

Mechanistic Studies of Biological Activities in Vitro and Cellular Level

Investigations into Antineoplastic Activity Mechanisms in Cellular Models

While direct studies on 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one are limited, research on related compounds offers insights into plausible mechanisms of anticancer activity.

Induction of Apoptosis Pathways in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Studies on analogous compounds suggest that this pathway is a likely mechanism of action. For instance, the structurally related compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been shown to induce typical hallmarks of apoptosis in tumor cell lines, including cell shrinkage and chromatin condensation. nih.gov This indicates that this compound may also engage apoptotic pathways to exert its antineoplastic effects.

Cell Cycle Arrest Mechanisms

Disruption of the cell cycle is a key strategy in cancer therapy. The related compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been observed to cause cell cycle arrest in the G2/M phase in various tumor cell lines. nih.gov This suggests that this compound could potentially exert its anticancer effects by halting the proliferation of cancer cells at a critical checkpoint in their division cycle.

Mitochondrial Membrane Depolarization and Caspase Activation Pathways

The intrinsic pathway of apoptosis is often initiated by the depolarization of the mitochondrial membrane, which leads to the activation of a cascade of enzymes known as caspases. Research on a derivative of an isomer, (E)-4-(3-ethoxy-4-methoxyphenyl)but-3-en-2-one, demonstrated an induction of mitochondrial membrane depolarization and subsequent activation of caspases-8 and -9. researchgate.net Furthermore, the related compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was also found to cause a loss of mitochondrial membrane potential and activate caspases 3/7 and 8. nih.gov These findings support the hypothesis that this compound may trigger cancer cell death through the mitochondria-mediated caspase activation pathway.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK)

The nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial for cell survival and proliferation, and their dysregulation is a common feature of many cancers. encyclopedia.pub While direct evidence for this compound is not yet available, the general class of chalcones and related α,β-unsaturated ketones have been noted for their ability to modulate these inflammatory and survival pathways. dntb.gov.ua

Effects on Specific Protein Targets (e.g., Estrogen Receptor alpha)

The estrogen receptor alpha (ERα) is a key target in the treatment of certain types of breast cancer. Antagonists of ERα can inhibit the growth of ER-positive breast cancer cells. While direct interaction has not been demonstrated, a class of related compounds, characterized as phenolic analogues of trioxifene, has been shown to have high affinity for the estrogen receptor and suppress the growth of MCF-7 human breast cancer cells. nih.gov This opens an avenue for investigating whether this compound could act on such specific protein targets.

Antimicrobial Activity Mechanistic Elucidation

The potential for antimicrobial activity exists within this chemical family. A patent describing an antimicrobial mixture containing the related compound 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (B1419794) (a saturated ketone analog) highlighted its synergistic antimicrobial activity, particularly against molds like Aspergillus niger, when combined with chlorphenesin. google.com This suggests that compounds in this structural class may possess intrinsic antimicrobial properties, although the specific cellular or molecular mechanisms have not been fully elucidated.

Antibacterial Mechanisms, including Intracellular Oxidation and Membrane Integrity

While direct studies on the antibacterial mechanisms of this compound are not extensively documented, research on related chalcone (B49325) structures provides valuable insights. Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone, are known for a wide range of biological activities, including antibacterial effects. nih.gov The antibacterial potential often stems from the specific substitutions on their phenyl rings. nih.gov

For instance, studies on heterocyclic chalcone analogues have shown that a free hydroxyl group on the B ring is crucial for activity against Staphylococcus aureus. nih.gov Conversely, the presence of multiple methoxy (B1213986) groups on the B ring, similar to the substitution pattern in the subject compound, has been associated with a decrease or inactivity against Staphylococcus aureus. nih.gov However, other research has demonstrated that chalcones with dimethoxy substitutions can exhibit excellent activity against both Gram-positive and Gram-negative bacteria. gsconlinepress.com One study found that (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one showed significant antibacterial action. gsconlinepress.com

A proposed mechanism for the antibacterial action of some chalcones involves the disruption and damage of the bacterial cell wall, which is analogous to the action of membrane permeabilizers like polymyxin (B74138) B. nih.gov Another study utilizing fluorescence microscopy indicated that a chalcone derivative induced a loss of hyphal cell membrane integrity in a fungus, suggesting a similar mechanism could be plausible in bacteria. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of a Structurally Similar Chalcone

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 125 µg/mL | 62.5 µg/mL | 250 µg/mL | 125 µg/mL |

Data sourced from a study on the in vitro antibacterial activity of chalcone derivatives. gsconlinepress.com

Antifungal Activity and Correlation with Electronic Properties

The antifungal properties of chalcones are influenced by their substitution patterns, which in turn affect their electronic properties. Methoxy-substituted chalcones have been a subject of interest for their antimicrobial activities. nih.govmdpi.com The presence and position of electron-donating groups like methoxy can modulate the biological activity of the molecule. researchgate.net

For example, 2-hydroxy 4,4',6'-trimethoxy chalcone has demonstrated effectiveness against a variety of fungi, including Fusarium udum, Helminthosporium sativum, and Aspergillus flavus. nih.gov This compound was also found to inhibit spore germination, suggesting a potential prophylactic application. nih.gov Studies on γ-oxa-ε-lactones derived from methoxy-substituted chalcones revealed that the position of the methoxy group is critical. A methoxy group at the 7-position of the A-ring enhanced antifungal and anti-yeast activity, while substitution at the 8-position increased antibacterial activity. mdpi.com Furthermore, derivatives with methoxy groups on both aromatic rings have shown promise as agricultural fungicides. nih.govresearchgate.net The electronic properties conferred by these substitutions are believed to be key to their mechanism of action, which can include the loss of hyphal cell membrane integrity. nih.gov

Antiprotozoal Activities (e.g., against Trypanosoma cruzi)

The search for new treatments for neglected tropical diseases like Chagas disease, caused by the protozoan Trypanosoma cruzi, has led to the investigation of various synthetic compounds, including chalcone derivatives. While direct evaluation of this compound against T. cruzi is limited in the available literature, studies on related structures are informative.

Chalcones and their derivatives have been identified as having a trypanocidal effect. researchgate.net Research on methoxy chalcone derivatives demonstrated high activity against the phytoparasite Phytomonas serpens, with some derivatives showing IC50 values in the low micromolar range. nih.govresearchgate.net For instance, a derivative with methoxylation in both aromatic rings exhibited an IC50 of 0.98 µM. nih.gov Although this is not T. cruzi, it points to the potential of this chemical class against protozoa. Other studies have highlighted that chalcone-based compounds with hydroxy and methoxy substitutions on the aromatic A-ring show potential inhibitory effects against trypanosome strains. researchgate.net Furthermore, derivatives carrying a 2-methoxy-4-methyl-1-(phenylmethoxy)benzene substituent have been identified as inhibitors of T. cruzi trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress. nih.gov

Antioxidant Activity Investigations in Cell-Free and Cellular Systems

The antioxidant potential of chemical compounds is a significant area of pharmacological research. The ability to scavenge free radicals and modulate oxidative stress pathways is crucial for preventing cellular damage implicated in numerous diseases.

Radical Scavenging Assays (DPPH, ABTS)

The antioxidant capacity of chalcones is often evaluated using stable free radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The presence of hydroxyl and methoxy groups on the chalcone scaffold is known to contribute to their antioxidant activity. gsconlinepress.com

A study on a series of synthesized chalcone derivatives found that a compound with a structural resemblance to this compound, namely (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, exhibited very potent antioxidant activity. gsconlinepress.com The stabilizing effect of the electron-donating methyl group in the methoxy substituent is thought to enhance the formation of the chalcone-DPPH complex. gsconlinepress.com

Table 2: Antioxidant Activity of Structurally Similar Chalcones

| Compound | DPPH Scavenging IC50 (µg/mL) |

|---|---|

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 |

| Ascorbic acid (Standard) | 2.17 |

Data from a study evaluating the antioxidant activity of synthesized chalcone derivatives. gsconlinepress.com

Mechanisms of Oxidative Stress Modulation

Oxidative stress is a key factor in the pathology of many diseases. nih.gov Compounds that can modulate the pathways involved in oxidative stress are of great therapeutic interest. Aldehydes produced during lipid peroxidation, such as 4-hydroxy-2-nonenal (4-HNE), can cause cellular damage by forming adducts with proteins and DNA. nih.gov Antioxidants can mitigate this damage. While specific studies on how this compound modulates oxidative stress are scarce, research on related 2-methoxyphenol derivatives provides some clues. These compounds have been synthesized and evaluated for their antioxidant properties, indicating that the 2-methoxyphenol moiety is a key structural feature for this activity. researchgate.net

Enzyme Inhibition Studies and Mechanistic Insights (e.g., α-Glucosidase, α-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes mellitus. cabidigitallibrary.org Chalcones have emerged as a promising class of compounds for this purpose. nih.govresearchgate.net

A variety of chalcone derivatives have been shown to inhibit both α-amylase and α-glucosidase, with some exhibiting potency comparable or superior to standard inhibitors like acarbose. nih.govresearchgate.net The inhibitory activity is highly dependent on the type and position of substituents on the chalcone framework. cabidigitallibrary.org For instance, the presence of hydroxyl groups at specific positions on both aromatic rings often favors the inhibitory effect. cabidigitallibrary.org Chalcones that possess nitro or chloro substituents in conjunction with a hydroxyl group have demonstrated strong inhibition of α-glucosidase activity. cabidigitallibrary.org

Information regarding the biomolecular targets of this compound is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific studies identifying the biomolecular targets or detailing binding assays for the chemical compound this compound.

While research exists for structurally similar compounds, the strict requirement to focus solely on the specified molecule prevents the inclusion of any related data. The synthesis of this compound has been documented in the context of creating libraries of chemical compounds, but subsequent detailed investigation into its specific biological mechanism of action, including target identification and binding characteristics, has not been published.

Therefore, the section on "" and its subsection "Biomolecular Target Identification and Binding Assays" cannot be completed as per the user's request due to the absence of relevant research findings. No data tables or detailed research findings on this specific topic could be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Biological Activity and Physicochemical Properties

The biological activity and physicochemical properties of chalcones, including 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one, are significantly influenced by the nature and position of substituents on their aromatic rings. The presence of the 4-ethoxy and 3-methoxy groups on one of the phenyl rings plays a crucial role in modulating the molecule's electronic and steric properties, which in turn dictates its interactions with biological targets.

Electron-donating groups, such as the ethoxy and methoxy (B1213986) moieties, can enhance the electron density of the aromatic ring and the conjugated system. This increased electron density can influence the molecule's reactivity and its ability to participate in various biological processes. For instance, studies on related chalcones have shown that the presence of methoxy groups can contribute to their cytotoxic activities. nih.gov The position of these substituents is also critical. For example, in a series of 2'-hydroxy-4'-alkoxy chalcones, the presence of alkoxy groups was found to be important for their antiproliferative activity against certain cancer cell lines. nih.gov

Table 1: Influence of Substituents on Chalcone (B49325) Properties

| Substituent | Property Influenced | General Effect |

| Electron-donating groups (e.g., -OCH3, -OC2H5) | Biological Activity | Can enhance antioxidant and anticancer activities. |

| Lipophilicity | Increases lipophilicity, affecting solubility and membrane permeability. | |

| Electron-withdrawing groups (e.g., -NO2, -Cl) | Biological Activity | Can modulate activity, sometimes leading to increased cytotoxicity. |

| Electronic Properties | Decreases electron density in the aromatic ring. |

Role of the α,β-Unsaturated Ketone Moiety in Biological Interactions

The α,β-unsaturated ketone moiety is a hallmark of the chalcone scaffold and is widely recognized as a key pharmacophore responsible for a broad range of biological activities. This reactive group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues in proteins and enzymes. nih.govresearchgate.netresearchgate.net

This covalent interaction, known as a Michael addition, is a primary mechanism through which many chalcones exert their biological effects. nih.gov By irreversibly binding to and inhibiting the function of key cellular proteins, these compounds can disrupt various signaling pathways involved in disease processes. For example, the α,β-unsaturated ketone system is crucial for the anticancer activity of many chalcones, as it allows them to target and inhibit proteins involved in cell proliferation and survival. mdpi.comnih.gov

The reactivity of the Michael acceptor can be modulated by the electronic effects of the substituents on the aromatic rings. Electron-withdrawing groups can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. This fine-tuning of reactivity is a key aspect of the rational design of chalcone-based therapeutic agents.

Stereochemical Influences on Molecular Recognition and Activity

The stereochemistry of this compound, specifically the geometry around the α,β-double bond, can have a profound impact on its biological activity. Chalcones can exist as either cis (Z) or trans (E) isomers. The trans isomer is generally the more thermodynamically stable and, in many cases, the more biologically active form. uwlax.edu

The distinct three-dimensional arrangement of the cis and trans isomers leads to different shapes and steric profiles, which in turn affects how they fit into the binding sites of biological targets. This concept of molecular recognition is fundamental to drug action. Computational studies on chalcone isomerase, an enzyme that catalyzes the cyclization of chalcones, have shown that the enzyme exhibits strong stereoselectivity, with a much higher binding affinity for the s-cis conformer of the substrate. researchgate.net

While the trans isomer is often more stable, photoisomerization induced by light can lead to the formation of the cis isomer. mdpi.com This highlights the importance of considering the stereochemical stability and potential for isomerization when evaluating the biological activity of chalcones. The differential activity of stereoisomers underscores the necessity of synthesizing and testing stereochemically pure compounds to accurately assess their therapeutic potential.

Correlation of Structural Features with Spectroscopic Signatures

The structural features of this compound can be correlated with its characteristic spectroscopic signatures, providing valuable information for its identification and characterization.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of chalcones is characterized by two main absorption bands. The more intense band, typically appearing in the range of 340-390 nm, is attributed to a π→π* electronic transition within the cinnamoyl system. A less intense band is usually observed between 220-270 nm. nih.gov The position and intensity of these bands are sensitive to the substituents on the aromatic rings. Electron-donating groups, like the ethoxy and methoxy groups in the target compound, tend to cause a bathochromic (red) shift in the absorption maximum. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for chalcones include the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone, which typically appears in the region of 1630-1690 cm⁻¹. The C=C stretching vibration of the alkene is also observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of this compound. In the ¹H NMR spectrum of the closely related 4-(4'-methoxyphenyl)-3-buten-2-one, the protons of the α,β-unsaturated system appear as doublets with a coupling constant that confirms the trans configuration. The signals for the aromatic protons and the methoxy and ethoxy groups appear in their characteristic regions, and their splitting patterns provide information about their positions on the phenyl ring. blogspot.com

Table 2: Spectroscopic Data for a Related Compound, 4-(4'-methoxyphenyl)-3-buten-2-one

| Spectroscopic Technique | Key Features |

| ¹H NMR | Diagnostic methyl resonances for the oxymethyl and terminal methyl groups. Resonances between 6.37-7.69 ppm for aromatic and vinylic protons. blogspot.comnih.gov |

| UV-Vis | Intense absorption band characteristic of a π→π* transition. nih.gov |

| IR | Characteristic bands for the α,β-unsaturated ketone system. nih.gov |

| Note: Specific data for this compound is not readily available; data for the methoxy analog is presented as a close approximation. |

Development of Predictive Models for Activity and Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of compounds based on their molecular structure. These models are instrumental in drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing.

For chalcones, various QSAR models have been developed to predict their activity in different therapeutic areas, such as anticancer and antioxidant effects. researchgate.netnih.govresearchgate.net These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, including topological, electronic, and steric properties. By establishing a mathematical relationship between these descriptors and the observed biological activity of a training set of compounds, these models can then be used to predict the activity of new, untested chalcones.

For instance, a QSAR model for 2'-hydroxy-4'-alkoxy chalcones indicated that the double bond of the α,β-unsaturated carbonyl and the planarity of the structure are important for biological activity. nih.gov The development of robust and validated QSAR models for chalcones like this compound can significantly accelerate the discovery of new and more potent therapeutic agents. tandfonline.com

Advanced Analytical Methodologies for Compound Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Development for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analytical assessment and preparative isolation of synthetic compounds like "4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one". Its high resolution and sensitivity make it ideal for determining the purity of a sample and for isolating specific components from a mixture.

The structure of "this compound" contains a carbon-carbon double bond, which can give rise to geometric isomers (E and Z). The separation and quantification of these isomers are critical for ensuring the quality and consistency of the compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the separation of chalcone (B49325) isomers. amanote.com The development of a suitable HPLC method would involve the systematic optimization of several parameters to achieve baseline separation of the isomers.

Key parameters for optimization include:

Stationary Phase: C18 columns are widely used for the separation of chalcones and related compounds due to their hydrophobic nature, which allows for effective separation based on polarity differences between the isomers. researchgate.net

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase (e.g., water or a buffer) is typically used. ptfarm.plnih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be particularly effective in separating closely eluting isomers and other impurities. nih.gov The pH of the mobile phase can also be adjusted to optimize the separation.

Flow Rate and Temperature: These parameters can be fine-tuned to improve peak shape and resolution.

A study on the separation of chalcone and flavanone (B1672756) isomers demonstrated the successful use of a C18 column with a gradient elution of acetonitrile and acidified water. nih.gov For "this compound", a similar approach would likely be effective.

Table 1: Illustrative HPLC Method Parameters for Isomer Separation of a Chalcone Derivative

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 280-370 nm) |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

This table is a hypothetical example based on typical methods for related compounds.

For applications requiring highly pure "this compound", preparative HPLC is the method of choice for isolation. researchgate.netnih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk The goal is to isolate quantities of the target compound with high purity, which can then be used for further studies. researchgate.net

The process of scaling up an analytical method to a preparative one involves several considerations:

Column Dimensions: Preparative columns have larger internal diameters and longer lengths to accommodate higher sample volumes.

Particle Size: Larger particle sizes are often used in preparative columns to reduce backpressure. warwick.ac.uk

Sample Loading: The amount of sample injected is significantly higher than in analytical HPLC. Overloading studies on an analytical column can help determine the maximum sample load for the preparative scale. lcms.cz

Fraction Collection: A fraction collector is used to collect the eluent containing the purified compound as it exits the column. rjptonline.org

The mobile phase composition developed at the analytical scale often serves as a starting point for the preparative method, with potential modifications to improve throughput and reduce solvent consumption. lcms.cz

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like "this compound".

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This allows for the detection and quantification of the target compound even at very low concentrations in complex matrices. The mass spectrometer provides information about the molecular weight of the compound and its fragments, which aids in structural elucidation and confirmation.

In the analysis of α,β-unsaturated aromatic ketones, mass spectrometry can reveal characteristic fragmentation patterns. nih.govresearchgate.net For the protonated molecule of a chalcone, major fragmentation reactions can include the loss of the aromatic rings. nih.gov These fragmentation patterns are invaluable for identifying the compound in a complex mixture and for distinguishing it from structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization of the compound to increase its volatility and thermal stability. The fragmentation of α,β-unsaturated ketones in GC-MS is often directed by α-cleavage at the carbonyl group and McLafferty rearrangements. researchgate.netmiamioh.edu

Chiral Separation Techniques for Enantiomeric Purity Assessment

While "this compound" itself is not chiral, derivatives of chalcones can be. Should a chiral center be introduced into the molecule, the separation of the resulting enantiomers would be essential. Chiral HPLC is the most common technique for this purpose. indexacademicdocs.orgnih.gov

Chiral separation is typically achieved using a chiral stationary phase (CSP). researchgate.net These stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including chalcone derivatives. indexacademicdocs.orgdergipark.org.tr

The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions for enantiomeric resolution. researchgate.net Both normal-phase and reversed-phase modes can be employed. researchgate.net A study on a novel chalcone derivative successfully used a chiral column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector to separate its diastereomers. indexacademicdocs.orgdergipark.org.tr

Table 2: Examples of Chiral Stationary Phases for Separation of Chiral Chalcones

| Chiral Stationary Phase | Type | Potential Application |

| Chiralpak AD-H | Amylose-based | Separation of chiral chalcone derivatives nih.gov |

| Chiralcel OD-RH | Cellulose-based | Separation of flavonoid isomers researchgate.net |

| (R, R) Whelk-O1 | Pirkle-type | Separation of diastereomeric impurities researchgate.net |

This table provides examples of CSPs used for related compound classes.

Stability and Degradation Studies in Defined Chemical Environments

Stability testing is a critical component of drug development and is essential for understanding the intrinsic stability of a compound. nih.gov Forced degradation studies, where the compound is subjected to stress conditions more severe than those encountered during storage, are performed to identify potential degradation products and establish degradation pathways. medcraveonline.com These studies are crucial for developing stability-indicating analytical methods. researchgate.netresearchgate.net

For "this compound", forced degradation would likely be investigated under the following conditions, as recommended by the International Council for Harmonisation (ICH) guidelines: medcraveonline.com

Acidic and Basic Hydrolysis: The compound would be exposed to acidic and basic solutions to assess its susceptibility to hydrolysis. Chalcones have been shown to degrade under both acidic and basic hydrolytic conditions. researchgate.netresearchgate.net

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, would be performed to evaluate its stability towards oxidation. nih.gov

Thermal Degradation: The compound would be subjected to high temperatures to assess its thermal stability. pharmatutor.org

Photodegradation: Exposure to light would be conducted to determine its photostability. pharmatutor.org

A stability-indicating HPLC method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the compound over time. chromatographyonline.com The development of such a method for a thiophene (B33073) chalcone involved a C18 column and a mobile phase of sodium acetate (B1210297) buffer and acetonitrile, which successfully separated the parent compound from its degradation products formed under various stress conditions. researchgate.netresearchgate.net

Table 3: Typical Forced Degradation Conditions for a Chalcone

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH | 24-48 hours |

| Oxidation | 3-30% H₂O₂ | 24-48 hours |

| Thermal | 60-80°C | 48-72 hours |

| Photolytic | UV and fluorescent light | As per ICH Q1B |

This table outlines typical stress conditions based on studies of related chalcone structures. researchgate.netresearchgate.netnih.gov

Potential Non Clinical and Academic Applications

Role as Synthetic Intermediates for Complex Organic Molecules

Compounds possessing the α,β-unsaturated ketone moiety are well-established as valuable intermediates in the synthesis of more complex organic molecules, particularly in the realm of heterocyclic chemistry. The electrophilic nature of the β-carbon and the carbonyl carbon allows for a variety of nucleophilic addition reactions, which are fundamental in constructing cyclic systems.

Research has demonstrated that α,β-unsaturated ketones are effective precursors for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.net These heterocycles are core structures in many biologically active compounds and prescribed drugs. nih.gov For instance, these types of compounds can be utilized in the synthesis of:

Pyrazoles: Through condensation reactions with hydrazine (B178648) derivatives.

Diazepines: Which are known for their anti-anxiety properties. researchgate.net

Triarylpyridines: Some of which exhibit anti-cancer properties. researchgate.net

Hantzsch Dihydropyridines: A class of compounds with cardiovascular applications. researchgate.net

While specific examples detailing the use of 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural similarity to other chalcones suggests its potential as a starting material for generating diverse molecular scaffolds. The ethoxy and methoxy (B1213986) substituents on the phenyl ring can also be strategically modified or utilized to influence the properties of the resulting complex molecules.

Applications in Chemical Biology as Mechanistic Probes

The application of small molecules as probes to investigate biological processes is a cornerstone of chemical biology. While direct evidence of this compound being used as a mechanistic probe is limited in current literature, its chemical structure suggests potential avenues for such applications.

The α,β-unsaturated ketone functionality is a known Michael acceptor, capable of reacting with nucleophilic residues in biomolecules, such as the cysteine residues in proteins. This reactivity could potentially be harnessed to design probes for specific enzymes or cellular pathways.

Furthermore, the fluorescent properties inherent in some chalcone-like structures could be exploited. The development of fluorescent probes is a significant area of research for visualizing and quantifying biological analytes and processes in real-time. mdpi.comnih.gov For instance, probes are designed to "turn-on" or exhibit a spectral shift upon reacting with a specific target, enabling detection and imaging within living cells. researchgate.net Given the conjugated π-system of this compound, it could serve as a scaffold for the development of novel fluorescent probes for detecting specific biological oxidants or other analytes.

Contribution to Basic Research in Fragrance and Aroma Chemistry

Aromatic ketones and their derivatives are a significant class of compounds in the fragrance and aroma industry. A structurally related compound, 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one, also known as Dehydrozingerone (B89773) or vanillylidene acetone, is noted for its use in fragrance formulations. thegoodscentscompany.com It is recommended for use at levels up to 1.0% in fragrance concentrates. thegoodscentscompany.com

The sensory properties of such compounds are intricately linked to their molecular structure. The presence and position of substituents on the aromatic ring, such as the ethoxy and methoxy groups in this compound, play a crucial role in determining the olfactory profile. Basic research in this field often involves the synthesis of analogs to understand structure-odor relationships. Studying compounds like this compound contributes to the fundamental knowledge of how molecular features translate into specific scents, aiding in the design of new fragrance and flavor ingredients.

Exploration of Nonlinear Optical (NLO) Properties in Material Science

Chalcones and their derivatives have garnered significant interest in the field of materials science due to their potential nonlinear optical (NLO) properties. researchgate.net NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics, including frequency conversion and optical switching.

The NLO response in organic molecules often arises from a conjugated π-electron system that is asymmetrically perturbed by electron-donating and electron-accepting groups. In this compound, the conjugated system extends from the substituted phenyl ring through the butenone backbone. The ethoxy and methoxy groups act as electron-donating groups, which can enhance the second-order NLO response.